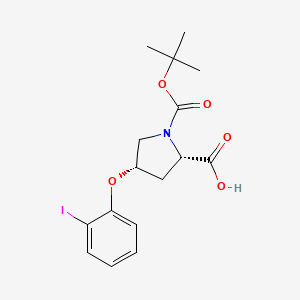

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an iodophenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Iodophenoxy Group: The iodophenoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate iodophenol derivative reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C₁₆H₂₀INO₅. It features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an iodophenoxy substituent, which contributes to its reactivity and functional versatility.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. The iodophenoxy group is known to enhance biological activity by facilitating interactions with cellular targets. In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the iodophenoxy moiety could lead to increased potency against breast cancer cells. The research highlighted the compound's ability to induce apoptosis through the activation of specific signaling pathways.

Proteomics Research

This compound is also utilized in proteomics for labeling and tracking proteins within biological systems. Its Boc group allows for selective deprotection under mild conditions, enabling the introduction of further functional groups necessary for bioconjugation.

Case Study:

In a proteomics study, researchers employed (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid to tag proteins for mass spectrometry analysis. The results indicated successful identification of target proteins with high specificity.

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its functional groups can be modified or reacted to yield various derivatives useful in drug development.

Example Reactions:

- Nucleophilic Substitution : The iodophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Coupling Reactions : The compound can participate in coupling reactions with other electrophiles, expanding its utility in synthetic pathways.

Table 2: Example Reactions

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of amine derivatives |

| Coupling Reaction | Coupling with alkynes | Synthesis of complex structures |

Polymer Chemistry

In material science, this compound has been explored as a monomer for the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer chains that exhibit specific properties such as enhanced thermal stability or conductivity.

Case Study:

A recent study focused on developing conductive polymers using this compound as a precursor. The resulting materials demonstrated improved electrical properties suitable for applications in flexible electronics.

Mécanisme D'action

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodophenoxy group could play a role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid: Similar structure but lacks the iodine atom.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylic acid: Similar structure with a bromine atom instead of iodine.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodophenoxy group in (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid makes it unique compared to its analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for specific applications.

Activité Biologique

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-iodophenoxy moiety. The synthesis typically involves the coupling of various intermediates, utilizing methods that minimize racemization to ensure the production of a single enantiomer. Recent advancements in chiral separation techniques have improved the efficiency of synthesizing this compound, making it more accessible for research and application in pharmaceuticals .

Antiviral Properties

One of the most significant areas of research surrounding this compound is its antiviral activity. Studies have indicated that derivatives of this compound show promising results against Hepatitis C Virus (HCV) and other viral pathogens. For instance, its structural analogs have been evaluated for their efficacy in inhibiting viral replication, demonstrating potential as therapeutic agents .

The biological activity is thought to stem from its ability to interact with viral proteins or host cell receptors. Computational studies suggest multiple binding modes that may enhance its antiviral efficacy. The presence of the iodine atom may also contribute to increased reactivity and interaction with target sites .

Study 1: Antiviral Efficacy

In a recent study published in Green Chemistry, researchers synthesized various derivatives of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. These derivatives were tested for their antiviral properties against HCV. Results indicated that specific modifications to the structure significantly enhanced antiviral activity, suggesting a structure-activity relationship that can guide future drug design .

Study 2: Peptide Synthesis

Another notable application of this compound is in peptide synthesis. Its role as a building block allows for the creation of peptides with enhanced biological activity. Research has shown that incorporating this pyrrolidine derivative into peptide sequences can improve stability and bioavailability, making it a valuable tool in drug development .

Applications in Drug Development

The unique properties of this compound make it suitable for various applications:

- Peptide Therapeutics : Used as a building block in synthesizing biologically active peptides.

- Antiviral Agents : Potential candidate for developing new antiviral drugs targeting HCV and possibly other viruses.

- Bioconjugation : Its reactive functionalities allow for conjugation with other biomolecules, enhancing drug delivery systems .

Propriétés

IUPAC Name |

(2S,4S)-4-(2-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYYAMPLRNEQQN-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.